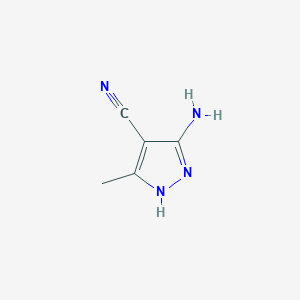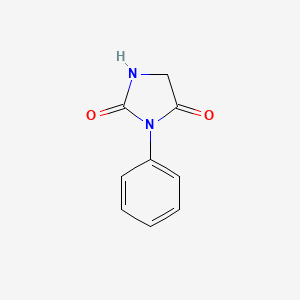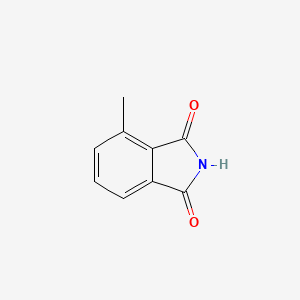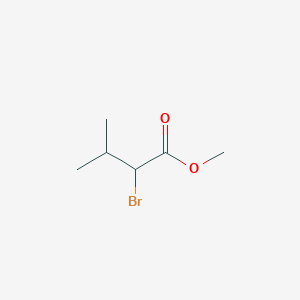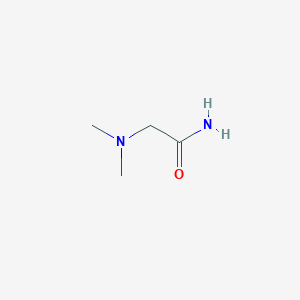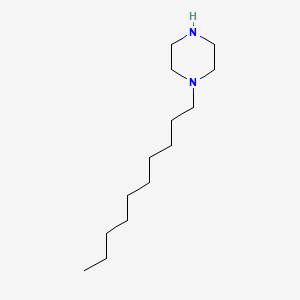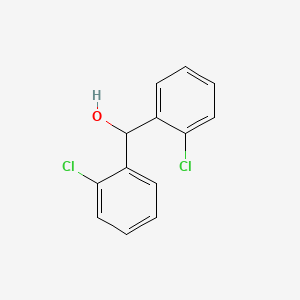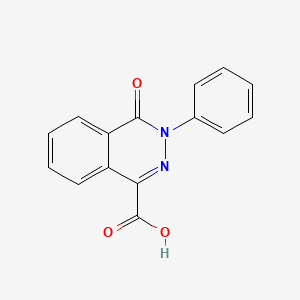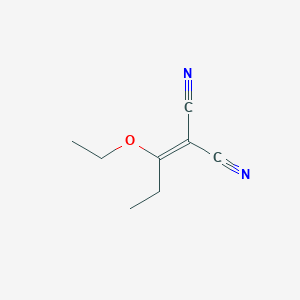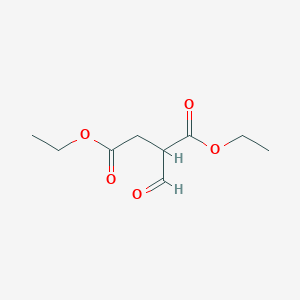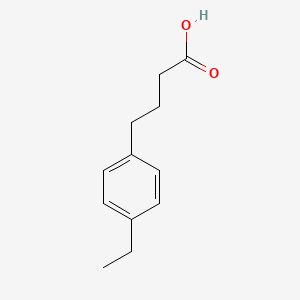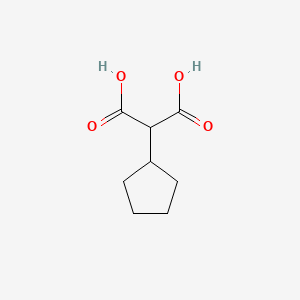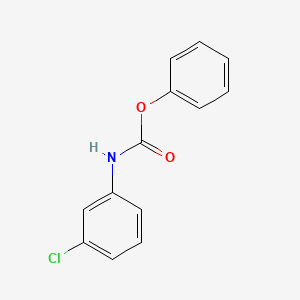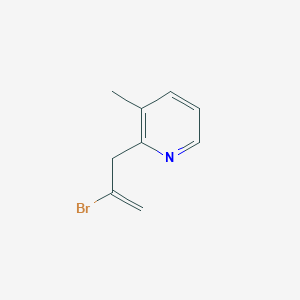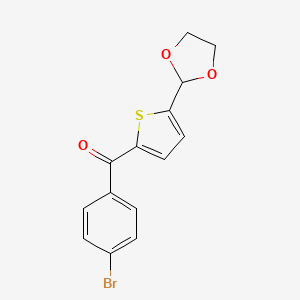
2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (2-BBT) is a thiophene derivative that has been studied for its potential applications in the synthesis of various organic compounds and in scientific research. 2-BBT is a heterocyclic compound, which is a compound composed of atoms of at least two different elements. It is a colorless solid that is insoluble in water but soluble in organic solvents. It has a molecular weight of 351.2 g/mol and a melting point of 158-160 °C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Thiophene derivatives have been synthesized through various chemical reactions, offering insights into their structural and electronic properties. For instance, the synthesis and characterization of novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties have demonstrated interesting biological activities, including antimicrobial properties (Mabkhot et al., 2017). Additionally, the study of bromination reaction selectivity of thiophene derivatives reveals unique electron structures influencing reaction outcomes, furthering our understanding of their chemical behavior (Wu et al., 2013).
Biological and Pharmacological Activities
Research on thiophene derivatives has shown significant biological and pharmacological activities, making them candidates for developing new therapeutic agents. For example, the antimicrobial activities of some novel thiophene derivatives have been explored, showing promising results against various bacterial and fungal strains (Kaneria et al., 2016). Such studies contribute to the search for new antimicrobial compounds in the fight against drug-resistant pathogens.
Materials Science and Electronics
Thiophene derivatives also play a crucial role in materials science, particularly in the development of fluorescent materials and electronic devices. The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes have demonstrated their potential in electrochromic devices, highlighting their reversible redox systems and fluorescent properties (Coelho et al., 2015). This research paves the way for using thiophene derivatives in various applications, including sensors, displays, and photovoltaic cells.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHWAHPJWNYUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641936 |
Source


|
| Record name | (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-07-9 |
Source


|
| Record name | (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

